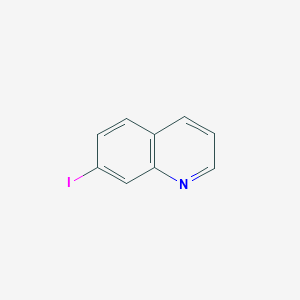
7-碘喹啉
描述
Synthesis Analysis
The synthesis of 7-Iodoquinoline and its derivatives has been a subject of interest in many studies . Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the synthesis of quinoline derivatives . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also employed for the construction and functionalization of quinoline . A study reported the synthesis of 7-chloroquinoline derivatives using mixed lithium-magnesium reagents .Molecular Structure Analysis
The molecular structure of 7-Iodoquinoline is characterized by an InChI code: 1S/C9H6IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H . The structure can be viewed using specific software .Chemical Reactions Analysis
Quinoline and its derivatives, including 7-Iodoquinoline, are known to undergo various chemical reactions. They can form salts with acids and undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
7-Iodoquinoline is a brown liquid . More detailed physical and chemical properties are not available in the retrieved sources.科学研究应用
Antimicrobial Agent Development
7-Iodoquinoline derivatives have been identified as promising scaffolds for the development of novel antimicrobial agents. Their efficacy against various microbial strains, including Staphylococcus epidermidis , Klebsiella pneumoniae , and Candida parapsilosis , has been demonstrated in vitro . The presence of the iodine atom on the quinoline ring is believed to play a crucial role in microbial adhesion inhibition, which is a key step in biofilm formation and microbial pathogenicity.
Cancer Photodynamic Therapy
The unique photophysicochemical properties of iodoquinoline derivatives make them suitable candidates as photosensitizers in cancer photodynamic therapy (PDT). These compounds have shown potential in generating singlet oxygen and causing photocytotoxicity against tumor cell lines such as Caco-2 and HepG2 . Their strong absorption within the tissue transparency spectral region enhances their suitability for PDT applications.
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, 7-Iodoquinoline serves as a versatile intermediate. It is used in various synthesis protocols, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green synthesis approaches. These methods aim to construct and functionalize the quinoline scaffold efficiently while minimizing environmental impact .
Drug Discovery
7-Iodoquinoline is a vital scaffold for drug discovery, providing a basis for the synthesis of compounds with potential biological and pharmaceutical activities. Its structural versatility allows for the creation of a wide array of derivatives, each with unique properties that can be tailored for specific therapeutic targets .
安全和危害
When handling 7-Iodoquinoline, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用机制
Target of Action
7-Iodoquinoline, also known as Iodoquinol , primarily targets Entamoeba histolytica , a protozoan parasite responsible for causing amoebiasis . It is active against both the cyst and trophozoite forms of the parasite that are localized in the lumen of the intestine .
Mode of Action
It is known to beamebicidal , meaning it kills amoebae . It is believed to act by chelating ferrous ions essential for the metabolism of the parasite . This interaction with its targets leads to the destruction of the trophozoites, thereby eliminating the cyst form .
Pharmacokinetics
7-Iodoquinoline is poorly absorbed from the gastrointestinal tract, which makes it an effective luminal amebicide . The majority of an oral dose is excreted in feces . Some systemic absorption may occur since increased blood concentrations of iodine have been reported . Animal studies indicate the drug is distributed into tissues .
Result of Action
The primary result of 7-Iodoquinoline’s action is the elimination of Entamoeba histolytica from the intestinal lumen, thereby treating amoebiasis . By destroying the trophozoites, it prevents the formation of new cysts, interrupting the life cycle of the parasite .
属性
IUPAC Name |
7-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYITFZDKHVMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)I)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626708 | |
| Record name | 7-Iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Iodoquinoline | |
CAS RN |
25334-12-7 | |
| Record name | 7-Iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



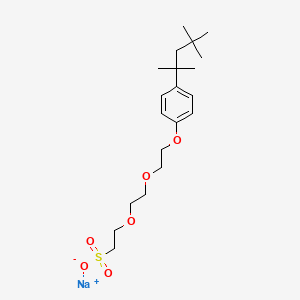
![Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B1602973.png)

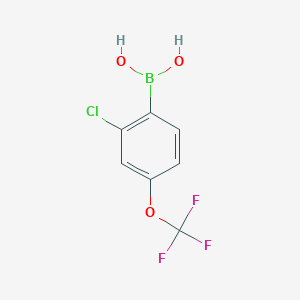
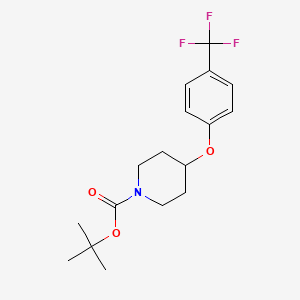
![6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B1602980.png)
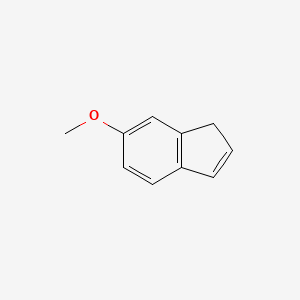
![N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B1602982.png)

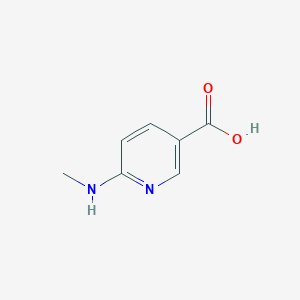


![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine](/img/structure/B1602993.png)